molecular formula C10H13BrO B6342803 2-Bromo-1-methyl-4-propoxybenzene CAS No. 1026796-30-4

2-Bromo-1-methyl-4-propoxybenzene

Cat. No.: B6342803
CAS No.: 1026796-30-4
M. Wt: 229.11 g/mol
InChI Key: FMQUUSVXVGTPMI-UHFFFAOYSA-N
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Description

2-Bromo-1-methyl-4-propoxybenzene is a chemical compound with the molecular formula C10H13BrO . It is a liquid at room temperature .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with a bromine atom (Br), a methyl group (CH3), and a propoxy group (CH2CH2CH2O) attached to it . The InChI code for this compound is 1S/C10H13BrO/c1-3-6-12-9-5-4-8(2)10(11)7-9/h4-5,7H,3,6H2,1-2H3 .


Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 229.12 .

Scientific Research Applications

Thermo Physical Properties of Binary Liquid Mixtures

Research on the thermo physical properties of binary liquid mixtures, including those with bromobenzene, has been conducted to understand their viscosities, densities, and interactions at various temperatures. Studies like these highlight how molecular interactions and the presence of bromo groups affect the physical properties of liquid mixtures, which could be relevant for understanding the behavior of "2-Bromo-1-methyl-4-propoxybenzene" in similar contexts (R. Ramesh, M. Yunus, K. Ramesh, 2015).

Synthesis and Characterization

The synthesis and characterization of bromobenzene derivatives, including their applications in creating intermediate compounds for further chemical synthesis, offer insights into the chemical reactivity and potential applications of "this compound". Studies focused on creating sulfur-functionalized benzoquinones from brominated precursors demonstrate the utility of bromobenzene compounds in synthetic organic chemistry (R. Aitken et al., 2016).

Intermediate for Novel Compounds

Bromobenzene derivatives have been used as intermediates for the synthesis of novel compounds, including those with potential medicinal applications. The process of synthesizing and characterizing such compounds involves complex chemical reactions that highlight the versatility and reactivity of bromobenzene derivatives, which could be extrapolated to understand the roles of "this compound" in similar synthetic pathways (W. Jin, 2011).

Advanced Organic Synthesis Techniques

The use of bromobenzene derivatives in advanced organic synthesis, such as the Suzuki-Miyaura coupling reactions, showcases their importance in forming carbon-carbon bonds, which are fundamental in creating complex organic molecules. This aspect of chemical synthesis could provide insights into how "this compound" might be utilized in facilitating similar cross-coupling reactions to synthesize new organic materials (Biao Lu et al., 2007).

Mechanism of Action

The mechanism of action for 2-Bromo-1-methyl-4-propoxybenzene is not specified in the sources I found. The mechanism of action would depend on the specific chemical reaction in which this compound is involved .

Safety and Hazards

The safety information available indicates that 2-Bromo-1-methyl-4-propoxybenzene may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The recommended precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and face thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Properties

IUPAC Name

2-bromo-1-methyl-4-propoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO/c1-3-6-12-9-5-4-8(2)10(11)7-9/h4-5,7H,3,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMQUUSVXVGTPMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC(=C(C=C1)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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